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Compound of Interest |

(2S)-3-(2,4-Dimethylphenyl)-2-
Compound Name:
methylpropanoic acid

CAS No.: 2248202-62-0

Cat. No.: B2472936

. J

Advanced Chiral Scaffolds in Metabolic Drug Design

Executive Summary & Chemical Identity
(25)-

-methyl-2,4-dimethylhydrocinnamic acid represents a privileged chiral scaffold in medicinal
chemistry.[1] Structurally, it combines a lipophilic 2,4-dimethylphenyl “tail" with a chiral
propionic acid "head." This specific stereochemical configuration ((2S)) is frequently the
bioactive eutomer in ligands targeting nuclear receptors (e.g., PPAR

/

) and G-protein coupled receptors (e.g., GPR40/FFAR1) involved in glucose and lipid
homeostasis.[1]

Unlike its achiral or racemic counterparts, the (2S)-isomer offers enhanced binding selectivity,
often mimicking the spatial arrangement of endogenous fatty acid metabolites.

Chemical Identity Table
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Systematic Name

(2S)-3-(2,4-dimethylphenyl)-2-methylpropanoic

acid
Molecular Formula
Molecular Weight 192.25 g/mol
C2(
Chiral Center
-carbon)

Stereochemistry

(S)-enantiomer

Predicted LogP

~3.1 — 3.4 (Highly Lipophilic)

Predicted pKa

4.6 — 4.8 (Carboxylic Acid)

Physical State

White to off-white crystalline solid

Solubility

Soluble in MeOH, DMSO, DCM; Sparingly

soluble in water

Biological Significance & Mechanism of Action

In the context of drug development, this molecule serves as a critical pharmacophore. Its

mechanism of action is defined by its ability to penetrate lipophilic binding pockets while

positioning the carboxylate head group for electrostatic interactions with key arginine or

histidine residues in the receptor active site.

Structural Activity Relationship (SAR)[1]

e The Head Group (Carboxylate): Forms a salt bridge with residues such as Arg288 (in PPAR

) or Arg1262 (in GPR40).[1] The (2S)-methyl group restricts conformational freedom, locking
the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

e The Tail Group (2,4-Dimethylphenyl): The 2,4-substitution pattern provides steric bulk that

fills hydrophobic pockets (Site II/11l in albumin or the hydrophobic arm of nuclear receptors),

enhancing potency compared to unsubstituted phenyl analogs.[1]
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Pathway Visualization: PPAR Agonism

The following diagram illustrates the role of this scaffold in the PPAR signaling cascade,
leading to insulin sensitization.
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Caption: Activation pathway of PPAR

by (2S)-hydrocinnamic acid derivatives, leading to metabolic regulation.[1]
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Synthesis & Production Protocols

Achieving the (2S)-configuration with high enantiomeric excess (ee) is the primary challenge.[1]
Two robust methodologies are recommended: Asymmetric Hydrogenation (Industrial Scale)
and Evans Auxiliary Alkylation (Lab Scale).

Method A: Asymmetric Hydrogenation (Scalable)

This method utilizes a Ruthenium-BINAP catalyst to hydrogenate the precursor cinnamic acid
derivative.[1]

Precursor Synthesis:

e Perkin Condensation: React 2,4-dimethylbenzaldehyde with propionic anhydride and sodium
propionate.

o Conditions: 140°C, 12h.
o Product: (E)-
-methyl-2,4-dimethylcinnamic acid.[1]
Enantioselective Step:
o Reagents: (E)-Precursor,
(60 atm),
(1 mol%).
e Solvent: Methanol (degassed).
e Procedure:
o Load the autoclave with the precursor and catalyst in MeOH.

o Pressurize with Hydrogen gas to 60 atm.

o Stir at 25°C for 24 hours.
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o Mechanism:[2][3][4][5][6][7] The (S)-BINAP ligand directs the hydride attack to the Re-face
of the olefin, yielding the (2S)-acid.[1]

o Workup: Filter catalyst, concentrate filtrate, and recrystallize from Hexane/EtOAc.

Method B: Evans Auxiliary (High Purity Lab Scale)

For research requiring >99% ee, the Evans oxazolidinone method is preferred.

Step-by-Step Protocol:

Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (
-BuLi, THF, -78°C) to form the chiral imide.

e Enolate Formation: Treat the imide with NaHMDS (1.1 eq) in THF at -78°C to generate the
(2)-enolate.

o Alkylation: Add 2,4-dimethylbenzyl bromide dropwise.

o Note: The bulky auxiliary blocks one face, forcing the electrophile to attack from the
opposite side.

o Cleavage: Hydrolyze the auxiliary using

in THF/Water at 0°C.

Purification: Acidify to pH 2, extract with EtOAc, and purify via column chromatography.

Synthesis Workflow Diagram

Stereo-induction >96% ee
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Caption: Catalytic asymmetric route to the (2S)-target molecule.

Analytical Validation & Quality Control
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Trustworthiness in data is paramount. The following self-validating protocols ensure the identity
and purity of the synthesized compound.

Enantiomeric Excess (ee) Determination[1]

e Technique: Chiral HPLC.

e Column: Chiralcel OD-H or AD-H (Daicel).[1]

» Mobile Phase: Hexane : Isopropanol (98:[1]2) with 0.1% TFA.
» Flow Rate: 0.5 mL/min.

o Detection: UV at 210 nm and 254 nm.

o Expected Result: The (2S)-enantiomer typically elutes after the (2R)-enantiomer on OD-H
columns (verify with racemic standard). Target ee > 98%.

NMR Characterization (Self-Validating)

e 1H NMR (400 MHz, CDCI3):

o 10.5 (br s, 1H, COOH) — Confirms Acid.

(¢]

7.05 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H) — Confirms 1,2,4-substitution.[1]

o

2.95 (dd, 1H, benzylic), 2.65 (dd, 1H, benzylic) — Diastereotopic protons confirm chiral
center.

o 2.75(m, 1H,

-CH).[1]
o 2.30 (s, 3H, Ar-Me), 2.28 (s, 3H, Ar-Me).[1]
o 1.20 (d, 3H,

-Me).[1]

Handling & Stability
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o Storage: Store at +4°C in a desiccator. The compound is stable for >2 years if kept dry.
o Safety: Irritant (H315, H319). Use standard PPE (gloves, goggles).

o Solubility for Bioassays: Prepare stock solutions in 100% DMSO (up to 50 mM). Dilute into
aqueous buffers immediately prior to use to avoid precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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